N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide is a thiazole-based acetamide derivative characterized by two key substituents:
- A 2,4-dichlorophenyl group at position 4 of the thiazole ring.
- A 2-[(2,5-dimethylphenyl)sulfanyl]acetamide moiety at position 2 of the thiazole.
This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-11-3-4-12(2)17(7-11)25-10-18(24)23-19-22-16(9-26-19)14-6-5-13(20)8-15(14)21/h3-9H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDIVPSVGNGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
, for instance, are found in many biologically active compounds and have been associated with a range of activities including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide is a synthetic compound belonging to the thiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C19H16Cl2N2OS2
- Molecular Weight : 423.38 g/mol
The structure includes a thiazole ring, a dichlorophenyl group, and a dimethylphenyl sulfanyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The biological activity of this compound may be attributed to its ability to inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Properties
Several studies have reported the anticancer potential of thiazole derivatives. For example, compounds with similar structural features have been shown to inhibit cancer cell proliferation in various cell lines. The mechanism often involves the modulation of apoptosis pathways and interference with cellular signaling.
In vitro studies have demonstrated that this compound significantly decreases the viability of cancer cells. The IC50 values observed in these studies suggest potent cytotoxic effects against specific cancer types.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The thiazole ring can participate in hydrogen bonding with enzymes or receptors, while the dichlorophenyl group may enhance lipophilicity and facilitate membrane penetration.
Proposed Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression in tumor cells.
Case Studies
Several case studies highlight the potential applications of thiazole derivatives in medicinal chemistry:
- Antimicrobial Efficacy Against Resistant Strains : One study demonstrated that thiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their use in treating resistant infections.
- Cytotoxicity Against Cancer Cell Lines : Research involving various thiazole derivatives showed promising anticancer activity across multiple cell lines including Caco-2 and A549. Modifications to the thiazole structure enhanced efficacy against specific cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Acetamides with Dichlorophenyl Groups
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13)
- Substituents: Thiazole position 4: 2-oxo-2H-chromen-3-yl (coumarin derivative). Acetamide side chain: 2-((2,4-dichlorophenyl)amino).
- Properties: Melting point: 216–220°C.
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Substituents :
- Thiazole position 2: Amine-linked 2,4-dichlorophenyl.
- Properties: Simpler structure lacking the acetamide-sulfanyl moiety.
- Comparison : The absence of the acetamide group in this compound highlights the importance of the sulfanyl-acetamide chain in the target molecule for interactions such as hydrogen bonding or hydrophobic effects.
Sulfanyl-Acetamide Derivatives
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide Hydrochloride
- Substituents :
- Thiazole position 4: Chloromethyl group.
- Acetamide side chain: 2,5-dimethylphenyl.
- Properties :
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Substituents: Thiazole position 4: 2-chlorophenyl. Acetamide side chain: Morpholino group.
- Properties: Purity: 95% (CAS 338749-93-2). The morpholino group may improve water solubility compared to the hydrophobic 2,5-dimethylphenylsulfanyl group .
- Comparison : The morpholine ring’s electron-rich nature could enhance interactions with polar biological targets, whereas the sulfanyl group in the target compound may favor hydrophobic binding pockets.
Structural Analogs with Conformational Variations
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Data Table: Key Structural and Physical Properties
Research Findings and Implications
- Activity Trends : Coumarin-thiazole hybrids (e.g., Compound 13) show promising enzyme inhibition, suggesting that electron-withdrawing groups (e.g., dichlorophenyl) enhance target binding .
- Conformational Stability : Rigid thiazole cores (target compound) may offer metabolic advantages over flexible pyrazole analogs .
Q & A
Q. Data Contradiction Analysis
- Control experiments : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
- Computational modeling : Density Functional Theory (DFT) to compare electronic profiles (e.g., HOMO/LUMO gaps influencing reactivity).
- Crystallographic alignment : Overlay structures (e.g., PyMOL) to identify conformational differences impacting activity .
- Dose-response validation : Replicate IC₅₀ determinations across multiple batches to confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
